4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
“4-acetyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a benzofuran scaffold, which is a common structure in many biologically active compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from spectroscopic data. For instance, NMR data can provide information about the compound’s solubility and polarity . The compound’s mass can be determined using mass spectrometry .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Antimicrobial Activities : Benzamide derivatives, such as those isolated from endophytic Streptomyces, have shown antimicrobial activities against various pathogens. For example, a study identified a new benzamide and other compounds with antimicrobial activities (Yang et al., 2015) [https://consensus.app/papers/antioxidant-activities-benzamide-streptomyces-67086-yang/96b6e89acccf5283aff2b6b34c53c75e/?utm_source=chatgpt].
Antioxidant Activities : Additionally, these compounds can exhibit antioxidant properties, which are crucial in combating oxidative stress in biological systems, further underlining their potential in therapeutic applications.
Anticancer Research
- Benzamide derivatives have also been explored for their anticancer properties. Research involving the synthesis and evaluation of compounds for anticancer activity provides insights into their mechanism of action and potential therapeutic applications. For instance, a study on the synthesis and anticancer evaluation of certain derivatives highlighted their in vitro anticancer activity against various cancer cell lines (Salahuddin et al., 2014) [https://consensus.app/papers/synthesis-characterization-anticancer-evaluation-salahuddin/190f23e0b90b5b3097f69ea382b3adf6/?utm_source=chatgpt].
Enzyme Inhibition
- Studies on benzamide derivatives have also focused on their role as enzyme inhibitors, which can be pivotal in developing treatments for diseases like Alzheimer's. The selective inhibition of enzymes such as histone deacetylases can lead to promising therapeutic strategies (Lee et al., 2018) [https://consensus.app/papers/5aroylindoles-histone-deacetylase-inhibitors-lee/c050f89912d45452ad5d49320eb07f0b/?utm_source=chatgpt].
Drug Metabolism and Pharmacokinetics
- Understanding the metabolism and transformation of benzamide-based drugs in biological systems is crucial for drug development. Studies have traced the metabolic pathways of such compounds, providing valuable information on their biotransformation and excretion (Arita et al., 1970) [https://consensus.app/papers/transformation-excretion-drugs-systems-transformation-arita/6a88eb97e2215a098cba05b79fd10fcd/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
It is known that benzofuran derivatives can interact with various targets in the body, leading to a range of biological activities . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
It is known that benzofuran derivatives can have a wide range of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that the clinical uses of benzofuran derivatives are broad, indicating the diverse pharmacological activities of this series of compounds .
Properties
IUPAC Name |
4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12(24)13-6-8-14(9-7-13)20(25)23-21-22-16(11-28-21)18-10-15-4-3-5-17(26-2)19(15)27-18/h3-11H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSCEOQILTUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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